molecular formula C13H9BrN4O4 B2841087 5-bromo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide CAS No. 2034337-28-3

5-bromo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide

Cat. No. B2841087
CAS RN: 2034337-28-3
M. Wt: 365.143
InChI Key: JAHFWLXNOOWUIF-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide” is a complex organic molecule . It contains a total of 46 atoms, including 18 Hydrogen atoms, 20 Carbon atoms, and 3 Nitrogen atoms .

Scientific Research Applications

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives possess a wide range of biological activities due to their unique structural features. They effectively bind with different enzymes and receptors in biological systems through numerous weak interactions. This property has made them subjects of intense research in medicinal chemistry, where they are investigated for their potential as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral agents, among others (Verma et al., 2019).

Synthesis and Biological Roles

The synthesis methods for 1,3,4-oxadiazole and its derivatives are varied, focusing on intramolecular dehydration of 1,2-diacylhydrazines, interaction of hydrazyl carboxylic acid hydrazides with carbon disulfide, and microwave synthesis. These methods have been optimized to obtain compounds with pronounced antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities. The literature emphasizes the importance of biologically oriented drug synthesis (BIODS) based on 1,3,4-oxadiazoles as a promising approach for new medicinal agents (Karpenko et al., 2020).

Environmental and Health Implications

Beyond their therapeutic potential, compounds similar to "5-bromo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide" might also have environmental and health implications, particularly when considering the broader class of brominated compounds. For instance, the study of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) highlights the potential environmental and health risks associated with brominated compounds, suggesting that their impact should be carefully monitored (Birnbaum et al., 2003).

properties

IUPAC Name

5-bromo-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4O4/c14-9-4-3-8(21-9)13(20)16-6-10-17-11(18-22-10)7-2-1-5-15-12(7)19/h1-5H,6H2,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHFWLXNOOWUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide

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